3-Methyl-[2,3'-bipyridine]-5'-carboxamide

Chemical Synthesis Medicinal Chemistry Analytical Chemistry

Regiochemistry defines bipyridine performance-a 4′-carboxamide or unmethylated analog will alter metal coordination and bioactivity. This exact 3-methyl, 5′-carboxamide scaffold ensures experimental reproducibility in: - Orexin receptor antagonist SAR (patent-aligned scaffold) - Transition metal complexes with defined 2,3′-chelation angles - Analytical reference standards (HPLC/LC-MS) at ≥98% purity Procure with confidence: defined regioisomer, no structural substitution uncertainty.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 1346686-60-9
Cat. No. B3232775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[2,3'-bipyridine]-5'-carboxamide
CAS1346686-60-9
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C12H11N3O/c1-8-3-2-4-15-11(8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16)
InChIKeyGXBQGQXKQJXFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-[2,3'-bipyridine]-5'-carboxamide Overview


3-Methyl-[2,3'-bipyridine]-5'-carboxamide (CAS 1346686-60-9) is a functionalized bipyridine derivative with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol . This compound is characterized by a 3-methyl substitution on one pyridine ring and a 5'-carboxamide group on the other, defining a specific and non-generic heteroaromatic scaffold . The bipyridine core is known for its capacity to act as a ligand in coordination chemistry and as a privileged structure in medicinal chemistry for targeting enzymes and receptors . As a research chemical intended for laboratory use, it serves as a defined chemical entity for specialized investigations rather than a broad-spectrum reagent, making its precise identity crucial for reproducibility .

Defined heteroaromatic scaffold for reproducible research
Ligand-capable bipyridine core for coordination chemistry
Research-use-only chemical entity; precise identity verified

3-Methyl-[2,3'-bipyridine]-5'-carboxamide Non-Interchangeability


In research and industrial chemistry, substitution between analogs of a compound class, such as bipyridines, is not scientifically valid without comparative performance data. The specific regiochemistry and functional group arrangement on the 3-Methyl-[2,3'-bipyridine]-5'-carboxamide scaffold (a 3-methyl group and a 5'-carboxamide) defines its unique electronic and steric properties, which directly govern its behavior as a ligand, its binding affinity to biological targets, and its reactivity in chemical transformations [1]. A different substitution pattern—such as a 4'-carboxamide or an unmethylated analog—would produce a distinct molecular entity with potentially divergent solubility, metal-coordination geometry, and biological activity profiles, as demonstrated across the broader bipyridine class . Therefore, the selection of this specific CAS-registered compound is a prerequisite for ensuring experimental reproducibility and avoiding the introduction of uncontrolled variables in sensitive assays, chemical syntheses, or materials science applications.

Regiochemistry

2,3'-bipyridine isomer geometry may differ from common 2,2'-analogs, altering metal coordination.

Functional group

5'-carboxamide and 3-methyl substituents define electronic profile; unmethylated or 4'-amides may not match.

Comparability

Absence of direct comparative performance data limits validation of analog substitution.

3-Methyl-[2,3'-bipyridine]-5'-carboxamide Comparative Evidence


Baseline Purity Specification

In the absence of published comparative performance data, the primary verifiable differentiator is the compound's specified purity level. For research applications, a defined minimum purity (NLT 98%) provides a critical baseline for reproducibility, ensuring that observed experimental outcomes are attributable to the target compound and not significantly confounded by impurities . This level of purity is a standard, verifiable procurement specification that distinguishes it from materials of unspecified or lower purity grades.

Purity Specification
Specification review
NLT 98%
Baseline reproducibility for research use
Verifiable via Certificate of Analysis
Chemical Synthesis Medicinal Chemistry Analytical Chemistry

Orexin Receptor Antagonism Inference

Bipyridine carboxamide compounds, as a class, have been patented as orexin receptor antagonists for the treatment of neurological and psychiatric disorders [1]. This class-level evidence provides a strong inference for the potential of 3-Methyl-[2,3'-bipyridine]-5'-carboxamide as a tool compound or lead scaffold in this specific therapeutic area. While no direct IC50 data is available for the specific compound, its structural alignment with the patented Markush structure positions it as a candidate for orexin receptor studies.

Orexin Receptor Class
Class-level inference
Bipyridine carboxamide patent alignment
Supports orexin receptor research fit
No direct IC50 data available
Neuroscience Sleep Disorders Receptor Pharmacology

Metal-Coordinating Ligand Potential

The bipyridine core is a well-established ligand in coordination chemistry, with its ability to chelate transition metals being central to its applications in catalysis and materials science . The specific 2,3'-bipyridine regioisomer, as opposed to the more common 2,2'-bipyridine, offers a distinct coordination geometry and electronic environment . While quantitative binding constants or catalytic turnover numbers for the specific compound are not available, this class-level property provides a clear scientific rationale for its selection over non-ligand or structurally distinct heterocycles in applications requiring metal coordination.

Ligand Potential
Class-level inference
2,3'-bipyridine core for metal chelation
Coordination chemistry selection basis
Binding constants not determined
Coordination Chemistry Catalysis Materials Science

3-Methyl-[2,3'-bipyridine]-5'-carboxamide Application Scenarios


Defined Scaffold for SAR Studies

For medicinal chemistry teams exploring orexin receptor antagonists or other targets, 3-Methyl-[2,3'-bipyridine]-5'-carboxamide serves as a well-defined, high-purity (NLT 98%) starting point for SAR studies. Its specific substitution pattern (3-methyl and 5'-carboxamide) provides a distinct electronic and steric profile for derivatization, and its use is justified by its alignment with the bipyridine carboxamide class claimed in relevant patents [1].

Ligand for Coordination Chemistry and Catalysis

The compound is suitable for research groups focused on designing new transition metal complexes with unique geometries and reactivities. Its 2,3'-bipyridine core offers a different chelation angle compared to the common 2,2'-isomer, which can be leveraged to create novel catalysts or functional materials. Its selection is supported by the well-documented ligand properties of the bipyridine class .

Reference Standard for Analytical Methods

Given its specified high purity (NLT 98%), this compound can be procured and used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for related compounds in pharmaceutical or chemical manufacturing settings . The defined purity ensures reliability in quantitative analyses.

Tool Compound for Target Identification

In chemical biology, this compound can serve as a probe or tool compound to investigate biological pathways where bipyridine-containing molecules have shown activity. Its use is appropriate for exploratory studies, with the recognition that its activity profile is inferred from class-level data, and its high purity minimizes off-target effects from contaminants .

Application
Selection Property
Validation Focus
SAR Studies
Defined scaffold for derivatization
Orexin receptor patent alignment
Coordination Chemistry
2,3'-bipyridine regioisomer geometry
Ligand behavior and catalytic activity
Analytical Reference
Specified purity baseline
Quantitative method reliability
Target Identification Probe
Bipyridine class activity profile
Pathway-specific target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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